[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467539
InChI: InChI=1S/C14H25ClN2O3/c1-5-16(13(19)20-14(2,3)4)10-11-7-6-8-17(11)12(18)9-15/h11H,5-10H2,1-4H3/t11-/m0/s1
SMILES: CCN(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13467539

Molecular Formula: C14H25ClN2O3

Molecular Weight: 304.81 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H25ClN2O3
Molecular Weight 304.81 g/mol
IUPAC Name tert-butyl N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C14H25ClN2O3/c1-5-16(13(19)20-14(2,3)4)10-11-7-6-8-17(11)12(18)9-15/h11H,5-10H2,1-4H3/t11-/m0/s1
Standard InChI Key ZPIPAKVBTPAWMA-NSHDSACASA-N
Isomeric SMILES CCN(C[C@@H]1CCCN1C(=O)CCl)C(=O)OC(C)(C)C
SMILES CCN(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C
Canonical SMILES CCN(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C

Introduction

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a chloroacetyl group, and a carbamic acid moiety. This compound is classified as a carbamate ester, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of these functional groups suggests potential utility in drug development, particularly in creating inhibitors or modulators for biological targets.

Synthesis

The synthesis of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester typically involves several steps, often starting with the modification of existing pyrrolidine derivatives. The reactions are generally carried out under controlled conditions, utilizing solvents such as dichloromethane or tetrahydrofuran. Catalysts or bases may be employed to facilitate acylation and carbamate formation. Monitoring the reaction progress through techniques like thin-layer chromatography is common to ensure completion.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightPotential Applications
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl esterC14H25ClN2O3304.81 g/molMedicinal chemistry, drug development
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl esterC13H23ClN2O3290.79 g/molOrganic synthesis, medicinal chemistry
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl esterC15H19ClN2O3310.77 g/molMedicinal chemistry, pharmacology

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator